Propyl methanesulfonate

Description

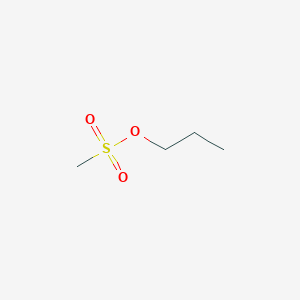

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKORSYDQYFVQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031770 | |

| Record name | Propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-31-8 | |

| Record name | Propyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-propyl methane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyl Methanesulfonate: A Technical Guide for Researchers

This guide provides an in-depth technical overview of propyl methanesulfonate (B1217627), a potent alkylating agent of significant interest to researchers, scientists, and drug development professionals. The document covers its chemical and physical properties, synthesis, mechanism of action, and key experimental protocols for its analysis and assessment of its genotoxic potential.

Chemical and Physical Properties

Propyl methanesulfonate, also known as propyl mesylate, is the propyl ester of methanesulfonic acid.[3] It is a colorless to pale yellow liquid and is recognized for its utility as a reagent in organic synthesis, primarily as an alkylating agent for introducing a propyl group.[3][4]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 1912-31-8 |

| Molecular Formula | C4H10O3S[2] |

| Molecular Weight | 138.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Propyl mesylate, Methanesulfonic acid propyl ester, n-Propyl methanesulfonate[1][2][3] |

| SMILES | CCCOS(=O)(=O)C[1] |

| InChI Key | DKORSYDQYFVQNS-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to light yellow/orange clear liquid[3] |

| Boiling Point | 110°C / 20mmHg |

| Flash Point | 92.4°C |

| Refractive Index | 1.4200 to 1.4250 |

| Solubility | Soluble in water and various organic solvents[3] |

Mechanism of Action: DNA Alkylation

This compound is a monofunctional alkylating agent.[5] Its biological activity, including its genotoxicity and mutagenicity, stems from its ability to transfer its propyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[5][6] This process, known as DNA alkylation, can lead to mutations and cell death if the DNA damage is not repaired. The methanesulfonate group is an excellent leaving group, facilitating the nucleophilic substitution reaction.[7]

Alkylating agents can react with DNA via two main mechanisms: SN1 (first-order nucleophilic substitution) and SN2 (second-order nucleophilic substitution).[7][8] While SN2-type agents primarily react with ring nitrogen atoms on DNA bases, SN1-type agents can react with both nitrogen and exocyclic oxygen atoms.[7] this compound is expected to exhibit reactivity that can lead to alkylation at various positions on DNA bases, with a notable target being the O6 position of guanine, a highly mutagenic lesion.[5][6]

Experimental Protocols

Synthesis of this compound (Representative Method)

The synthesis of alkyl methanesulfonates typically involves the reaction of an alcohol with methanesulfonyl chloride in the presence of a base. The following is a general procedure based on a patented method.[9]

Workflow for the Synthesis of this compound

Methodology:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), a mixture of n-propanol, methanesulfonyl chloride, and an aromatic organic solvent (e.g., toluene) is prepared.[9]

-

Addition of Base: A tertiary amine, such as triethylamine, is added to the mixture. The reaction is typically carried out with cooling to manage the exothermic nature of the reaction.[9]

-

Reaction: The mixture is stirred until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Workup: The crude reaction mixture containing this compound is washed with an aqueous solution of an alkali metal carbonate (e.g., sodium carbonate) to neutralize any remaining acid and remove byproducts.[9]

-

Purification: The organic layer is separated, dried, and the solvent is removed. The final product is then purified, typically by distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the detection and quantification of genotoxic impurities like this compound in active pharmaceutical ingredients (APIs).[10][11][12][13]

Methodology:

-

Animal Dosing: Male Wistar rats are typically used. A 28-day repeat-dose protocol is preferred for regulatory safety assessments. [14]this compound is administered, for example, by oral gavage. A vehicle control group and a positive control group (e.g., treated with N-nitroso-N-ethylurea) are included. [15]2. Blood Collection: Peripheral blood samples (a few microliters) are collected from the animals at various time points during and after the dosing period. [16]Blood is collected into tubes containing an anticoagulant. [17]3. Cell Staining: The blood samples are stained with a cocktail of fluorescently-labeled antibodies. For the rat RBC assay, this typically includes an antibody against a GPI-anchored protein (e.g., FITC-conjugated anti-rat CD59) and an antibody against an erythroid marker (e.g., APC-conjugated anti-rat HIS49). [16]4. Flow Cytometric Analysis: The stained samples are analyzed on a flow cytometer equipped with appropriate lasers. At least one million red blood cells per sample are analyzed to determine the frequency of cells that are negative for the GPI-anchored protein (CD59-negative), which are the mutant cells. [16][14]5. Data Analysis: The frequency of mutant red blood cells is calculated for each animal at each time point. Statistical analysis is performed to determine if there is a significant increase in the mutant frequency in the this compound-treated groups compared to the vehicle control group.

Safety and Handling

This compound is a suspected mutagen and should be handled with appropriate safety precautions. [4]It may cause skin and eye irritation. [3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C4H10O3S | CID 74705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 1912-31-8: this compound | CymitQuimica [cymitquimica.com]

- 4. 1912-31-8(this compound) | Kuujia.com [kuujia.com]

- 5. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. rroij.com [rroij.com]

- 12. Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. Recommendations for conducting the rodent erythrocyte Pig‐a assay: A report from the HESI GTTC Pig‐a Workgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Standard protocol for the total red blood cell Pig-a assay used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen Society - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

Propyl Methanesulfonate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Propyl methanesulfonate (B1217627) (CAS No. 1912-31-8), also known as propyl mesylate, is an organic compound classified as a sulfonate ester.[1] It serves as a significant reagent in organic synthesis, primarily utilized as an alkylating agent to introduce a propyl group into various molecules.[2] This high reactivity makes it a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2] However, its alkylating nature also necessitates careful handling due to potential health risks, including skin and eye irritation.[1]

Core Chemical and Physical Properties

Propyl methanesulfonate is typically a colorless to pale yellow liquid.[1][3] It is soluble in water and a range of organic solvents.[1] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C4H10O3S | [1][4][5][6] |

| Molecular Weight | 138.19 g/mol | [4][5][6] |

| Boiling Point | 110 °C at 20 mmHg | [2][3][6] |

| Density | ~1.132 - 1.15 g/cm³ | [2][3][6] |

| Refractive Index | 1.4200 to 1.4250 | [2][3][6] |

| Flash Point | 92.4 °C | [2] |

| LogP | 1.45340 | [2] |

Chemical Structure

The structure of this compound consists of a propyl group linked to a methanesulfonate group. The methanesulfonate moiety is a good leaving group, which contributes to the compound's reactivity in nucleophilic substitution reactions.[1]

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A general method for the preparation of alkyl methanesulfonates involves the reaction of an alcohol with methanesulfonyl chloride in an aromatic organic solvent, in the presence of a tertiary amine such as triethylamine (B128534).[7] The tertiary amine acts as a base to neutralize the hydrochloric acid byproduct. The crude product is then typically washed with an aqueous alkali metal carbonate solution to remove impurities.[7]

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve propan-1-ol and a stoichiometric equivalent of triethylamine in an aromatic solvent like toluene.

-

Addition of Reagent: Cool the mixture in an ice bath. Slowly add a stoichiometric equivalent of methanesulfonyl chloride to the solution while stirring. Maintain the temperature to control the exothermic reaction.

-

Reaction: Allow the mixture to stir at a controlled temperature until the reaction is complete, which can be monitored by techniques like TLC or GC.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a dilute aqueous solution of sodium carbonate, followed by water and then brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.

Caption: General workflow for the synthesis of this compound.

Analytical Protocol for Purity Determination

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method suitable for the determination and quantification of this compound, particularly for detecting it as a potential genotoxic impurity in active pharmaceutical ingredients.[8]

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the chosen solvent to a known volume.

-

GC-MS Analysis:

-

Chromatographic Column: A column such as a DB-624 (30m x 0.32mm, 1.8 µm) is often suitable for separating alkyl methanesulfonates.[8]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standard and sample solutions into the GC.

-

Temperature Program: Use a temperature gradient to ensure separation from the solvent and other components. An example program could start at a low temperature, ramp up to a higher temperature, and then hold.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For high sensitivity and specificity, use Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect characteristic ions of this compound.

-

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

Caption: Workflow for the GC-MS analysis of this compound.

References

- 1. CAS 1912-31-8: this compound | CymitQuimica [cymitquimica.com]

- 2. 1912-31-8(this compound) | Kuujia.com [kuujia.com]

- 3. This compound | 1912-31-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C4H10O3S | CID 74705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. propyl methanesulphonate | 1912-31-8 [chemicalbook.com]

- 7. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 8. rroij.com [rroij.com]

Propyl Methanesulfonate as an Alkylating Agent: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (PMS) is a monofunctional alkylating agent belonging to the class of methanesulfonic acid esters.[1] These compounds are characterized by their ability to introduce an alkyl group into nucleophilic sites of biologically important macromolecules, most notably DNA. This covalent modification of DNA is the primary mechanism underlying their genotoxic and cytotoxic effects, which has made them a subject of interest in cancer research and toxicology. This technical guide provides an in-depth exploration of the core mechanism of action of propyl methanesulfonate, detailing its chemical reactivity, the formation of DNA adducts, the cellular responses to this damage, and the experimental methodologies used to study these processes.

Core Mechanism of Action: Nucleophilic Substitution

The chemical reactivity of this compound is centered on the electrophilic nature of the propyl group, which is attached to the strongly electron-withdrawing methanesulfonate leaving group.[1] This configuration facilitates a nucleophilic substitution reaction, primarily through an S(_N)2 mechanism, where a nucleophile attacks the α-carbon of the propyl group, leading to the displacement of the methanesulfonate anion.

In a biological context, the most significant nucleophiles are the nitrogen and oxygen atoms within the purine (B94841) and pyrimidine (B1678525) bases of DNA. The reaction of this compound with DNA results in the formation of various DNA adducts, which are covalent modifications that can disrupt the normal structure and function of the DNA helix.

DNA Adduct Profile

Table 1: DNA Adducts Formed by Isothis compound (as a proxy for this compound)

| Adduct | Position of Alkylation | Yield (nmol/mg DNA) |

| 7-Isopropylguanine | N7 of Guanine | 22 |

| O⁶-Isopropyldeoxyguanosine | O⁶ of Guanine | 11 |

| O²-Isopropylcytosine | O² of Cytosine | 9 |

| O²-Isopropyldeoxythymidine | O² of Thymine (B56734) | 2 |

| O⁴-Isopropyldeoxythymidine | O⁴ of Thymine | 2 |

| 3-Isopropyladenine | N3 of Adenine | 0.2 |

| 3-Isopropyldeoxythymidine | N3 of Thymine | 0.2 |

Data from a study on isothis compound reacted in vitro with calf thymus DNA.[3]

The formation of these adducts, particularly at the O⁶ position of guanine, is highly mutagenic as it can lead to mispairing during DNA replication, typically resulting in G:C to A:T transition mutations.

Cellular Response to DNA Alkylation

The presence of DNA adducts triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. The primary signaling pathways involved are the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.

Base Excision Repair (BER) Pathway

The BER pathway is the main mechanism for repairing small, non-helix-distorting base lesions, such as those created by monofunctional alkylating agents like this compound.[4][5] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

Mismatch Repair (MMR) Pathway

If DNA replication occurs before the O⁶-alkylguanine adduct is repaired, a thymine may be incorrectly incorporated opposite the modified guanine. This O⁶-alkylguanine:Thymine mismatch is recognized by the Mismatch Repair (MMR) system.[6][7] The MMR pathway attempts to correct this mismatch, and if the repair is futile or leads to persistent single-strand breaks, it can trigger cell cycle arrest and apoptosis.[8][9]

Cytotoxicity

The accumulation of DNA damage and the subsequent activation of repair pathways can lead to cytotoxicity if the damage is too extensive to be repaired efficiently. This can result in cell cycle arrest, senescence, or apoptosis. The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits a biological process (such as cell growth) by 50%. While specific IC₅₀ values for this compound are not widely reported, data for other alkylating agents in various cancer cell lines are available and provide a general reference for the expected range of cytotoxicity.

Table 2: Representative IC₅₀ Values for Other Alkylating Agents

| Alkylating Agent | Cell Line | IC₅₀ (µM) |

| Compound 1 (Arylpropyl Sulfonamide) | PC-3 (Prostate Cancer) | 22.4 |

| Compound 2 (Arylpropyl Sulfonamide) | HCT116 (Colon Cancer) | 0.34 |

| 5-Fluorouracil (for comparison) | HCT116 (Colon Cancer) | ~20 |

| B13 (Arylpropyl Sulfonamide) | HL-60 (Leukemia) | 33.6 |

Note: These values are for structurally related or functionally similar compounds and are provided for comparative purposes.[10][11]

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of experimental techniques to detect and quantify DNA damage and assess its biological consequences.

General Experimental Workflow

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Detailed Protocol:

-

Cell Preparation:

-

Treat cells with the desired concentrations of this compound for a specified time.

-

Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Prepare 1% normal melting point agarose in PBS and coat microscope slides. Allow to dry.

-

Mix cell suspension with 0.5% low melting point agarose at 37°C in a 1:10 ratio (v/v).

-

Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

-

Solidify the agarose by placing the slides at 4°C for 10 minutes.

-

-

Lysis:

-

Carefully remove the coverslips and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

-

Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently rinse the slides with neutralization buffer (0.4 M Tris, pH 7.5) three times for 5 minutes each.

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide) to each slide.

-

-

Visualization and Analysis:

HPLC-MS/MS for DNA Adduct Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of specific DNA adducts.

Principle: DNA is isolated from treated cells, enzymatically digested into individual nucleosides, and then the mixture is separated by HPLC. The eluting nucleosides are then ionized and analyzed by a mass spectrometer to identify and quantify the specific propylated adducts based on their mass-to-charge ratio and fragmentation patterns.

Detailed Protocol:

-

DNA Isolation:

-

Treat cells with this compound and harvest.

-

Isolate genomic DNA using a standard DNA extraction kit or phenol-chloroform extraction, ensuring high purity.

-

-

DNA Digestion:

-

Quantify the isolated DNA.

-

Digest 10-50 µg of DNA to nucleosides using a cocktail of enzymes, typically nuclease P1, followed by alkaline phosphatase. This is usually performed overnight at 37°C.

-

-

HPLC Separation:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

-

MS/MS Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification of expected adducts (e.g., 7-propylguanine). This involves selecting the precursor ion of the adduct and monitoring for a specific product ion after fragmentation.

-

Develop a standard curve using synthesized propyl-adducted nucleoside standards for absolute quantification.

-

-

Data Analysis:

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Detailed Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of PMS. Include a vehicle control (medium with the solvent used to dissolve PMS).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

Conclusion

This compound exerts its biological effects primarily through the alkylation of DNA, leading to the formation of various DNA adducts. These adducts can be mutagenic and cytotoxic, triggering cellular DNA repair pathways such as Base Excision Repair and Mismatch Repair. The experimental protocols detailed in this guide provide a framework for the comprehensive investigation of the mechanism of action of this compound and other similar alkylating agents. A thorough understanding of these mechanisms is crucial for applications in toxicology, cancer research, and the development of novel therapeutic strategies.

References

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven -MRM-profiling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-Protein Interactions in Base Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A unified view of base excision repair: lesion-dependent protein complexes regulated by post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Base excision repair - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alkylating Agents | Oncohema Key [oncohemakey.com]

An In-depth Technical Guide to the Synthesis and Reactivity Profile of Propyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl methanesulfonate (B1217627) (PMS), also known as n-propyl mesylate, is a crucial reagent and intermediate in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the methanesulfonate moiety, which functions as an excellent leaving group in nucleophilic substitution reactions, making PMS a potent propylating agent.[1] This technical guide provides a comprehensive overview of the synthesis of propyl methanesulfonate, its reactivity profile, and its implications in drug development, with a focus on its genotoxic potential through DNA alkylation. Detailed experimental protocols, quantitative data, and visual diagrams are presented to offer a thorough resource for researchers and professionals in the field.

Introduction

This compound (CAS No: 1912-31-8; Molecular Formula: C₄H₁₀O₃S; Molecular Weight: 138.18 g/mol ) is a colorless to pale yellow liquid soluble in a variety of organic solvents.[2] Its primary application lies in its capacity to introduce a propyl group into a molecule of interest through nucleophilic substitution. The methanesulfonate (mesylate) group is a superior leaving group compared to halides due to the resonance stabilization of the resulting anion. This property makes this compound a highly reactive and efficient alkylating agent in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1][3] However, its high reactivity also raises concerns about its potential for genotoxicity, as it can alkylate biological macromolecules such as DNA. A thorough understanding of its synthesis and reactivity is therefore essential for its safe and effective use.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the esterification of n-propanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534). This reaction proceeds with high efficiency, often yielding the desired product in excellent purity.[4]

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on established procedures for the preparation of methanesulfonate esters.[4]

Materials:

-

n-Propanol

-

Methanesulfonyl chloride (Mesyl chloride)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ice water

-

10% Hydrochloric acid (HCl), cold

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine (NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve n-propanol in anhydrous dichloromethane to make an approximately 0.2 M solution.

-

Add a 50% molar excess of triethylamine to the solution.

-

Cool the reaction mixture to between 0°C and -10°C using an ice-salt bath.

-

Slowly add a 10% molar excess of methanesulfonyl chloride to the stirred solution over a period of 5-10 minutes.

-

Continue stirring the reaction mixture at this temperature for an additional 10-15 minutes to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel using additional dichloromethane to rinse the flask.

-

Wash the organic layer sequentially with:

-

Ice water

-

Cold 10% HCl

-

Saturated NaHCO₃ solution

-

Saturated brine

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

For higher purity, the product can be purified by fractional distillation under reduced pressure.[5]

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Materials | n-Propanol, Methanesulfonyl Chloride, Triethylamine | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | 0°C to -10°C | [4] |

| Reaction Time | 15-25 minutes | [4] |

| Purity (by ¹H-NMR) | >95% | [4] |

| Expected Yield | High (>90%) | [4] |

Reactivity Profile of this compound

This compound is a potent alkylating agent due to the excellent leaving group ability of the mesylate anion. Its reactivity is primarily governed by the principles of nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.

Mechanism of Alkylation

The reaction of this compound with a nucleophile proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom attached to the oxygen of the mesylate group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-oxygen bond of the leaving group.

Caption: Sₙ2 mechanism for the reaction of this compound with a nucleophile.

Comparative Reactivity

The reactivity of alkyl sulfonates as alkylating agents is influenced by the nature of the sulfonate leaving group. More electron-withdrawing groups on the sulfur atom increase the stability of the departing anion, thus enhancing the leaving group's ability and accelerating the rate of nucleophilic substitution.

| Leaving Group | Structure | Relative Rate (k_rel) |

| Methanesulfonate (Mesylate) | CH₃SO₃⁻ | 1 |

| p-Toluenesulfonate (Tosylate) | p-CH₃C₆H₄SO₃⁻ | ~0.7 |

| Trifluoromethanesulfonate (Triflate) | CF₃SO₃⁻ | ~10⁴ |

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles. The rate of these reactions is dependent on the strength of the nucleophile. Stronger nucleophiles, such as thiolates and cyanides, will react more rapidly than weaker nucleophiles, like water or alcohols.

General Reactivity Order with Nucleophiles: RS⁻ > CN⁻ > I⁻ > R₂N⁻ > RO⁻ > Br⁻ > Cl⁻ > RCOO⁻ > H₂O

Genotoxicity and DNA Alkylation

A significant aspect of the reactivity profile of this compound and other alkylating agents is their potential to react with biological nucleophiles, most notably DNA. This reactivity is the basis for their genotoxic and mutagenic properties.

Mechanism of DNA Alkylation

This compound can alkylate DNA at several nucleophilic sites on the DNA bases. The most common sites of alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine. Alkylation at the O6 position of guanine, although less frequent, is considered to be a particularly mutagenic lesion as it can lead to mispairing during DNA replication, causing G:C to A:T transition mutations.

Caption: this compound alkylates DNA, primarily at guanine residues.

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathway for the repair of alkylated bases is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway for Alkylated DNA:

Caption: The Base Excision Repair pathway for the removal of alkylated DNA bases.

Applications in Drug Development

The role of this compound as a propylating agent makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions is exploited in the construction of complex molecular architectures.

Workflow for API Synthesis Utilizing this compound

Caption: A generalized workflow for the use of this compound in API synthesis.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Due to its alkylating nature and potential genotoxicity, exposure should be minimized.

Conclusion

This compound is a highly effective propylating agent with significant applications in organic synthesis and drug development. Its synthesis from n-propanol and methanesulfonyl chloride is a straightforward and high-yielding process. The reactivity of this compound is dominated by the Sₙ2 mechanism, making it a versatile tool for the introduction of propyl groups onto a wide variety of nucleophiles. However, its potent alkylating ability also confers genotoxic potential through the alkylation of DNA, a factor that must be carefully considered in its application, particularly in the synthesis of pharmaceuticals. This guide provides a foundational understanding of the synthesis, reactivity, and biological implications of this compound to aid researchers in its safe and effective utilization.

References

- 1. 1912-31-8(this compound) | Kuujia.com [kuujia.com]

- 2. CAS 1912-31-8: this compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. chembam.com [chembam.com]

- 6. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

The Solubility of Propyl Methanesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Propyl Methanesulfonate (B1217627) and its Solubility

Propyl methanesulfonate (CAS No. 1912-31-8) is a colorless to pale yellow liquid.[1] Its molecular structure, featuring a polar sulfonate group and a nonpolar propyl group, suggests a degree of solubility in a range of organic solvents. General chemical principles and available literature indicate that this compound is soluble in water and various organic solvents, with a higher affinity for polar solvents.[1][2] The methanesulfonate moiety is known to enhance solubility in such polar environments, which can be advantageous for creating homogeneous reaction conditions.[2] However, for precise process design and optimization, quantitative solubility data is essential.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been identified in peer-reviewed literature or publicly accessible databases. The determination of this data through standardized experimental protocols is highly encouraged for any research or development activities involving this compound.

To provide a relevant framework for understanding the solubility of a related compound, the following table presents the mole fraction solubility of methanesulfonamide (B31651) in various organic solvents at 318.15 K (45 °C). This data is presented for illustrative purposes to demonstrate the type of quantitative information that is valuable for researchers.

| Solvent | Mole Fraction Solubility (x * 10²) at 318.15 K |

| 1,4-Dioxane | 2.619 |

| Acetone | 1.630 |

| Ethyl Acetate | 1.471 |

| Acetonitrile | 0.5048 |

| Methanol | 0.3888 |

| Ethanol | 0.3391 |

| n-Propanol | 0.3133 |

| Toluene | 0.2737 |

| Isopropanol | 0.2574 |

| Cyclohexane | 0.02238 |

Data for methanesulfonamide is provided for illustrative purposes.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][4] The following protocol outlines the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or incubator

-

Calibrated analytical balance

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringes and syringe filters (solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add a known amount of the organic solvent to a series of vials. Then, add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of this compound at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[3] Constant agitation is necessary to facilitate the dissolution process.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow for complete phase separation.

-

Sampling: Carefully withdraw a sample from the clear, supernatant (solvent) phase using a syringe. Immediately filter the sample through a syringe filter that is compatible with the solvent to remove any undissolved microdroplets of this compound.

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID, HPLC, or NMR) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature. The results can be expressed in various units, such as grams per 100 mL of solvent, molarity (mol/L), or mole fraction.

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical flow of the solubility determination protocol.

Figure 1: General workflow for the experimental determination of this compound solubility.

Figure 2: Decision logic for ensuring saturation in the shake-flask method.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents like alcohols, ketones, and esters compared to nonpolar solvents such as hydrocarbons.

-

Temperature: The solubility of most liquids in other liquids increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary framework to understand its qualitative solubility and, more importantly, to determine its quantitative solubility through a robust experimental protocol. The provided workflow and decision logic diagrams serve as a clear guide for implementing the reliable shake-flask method. The generation of accurate solubility data is a critical step in the effective utilization of this compound in research and development.

References

Propyl Methanesulfonate: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl methanesulfonate (B1217627) (CAS No. 1912-31-8) is a potent alkylating agent utilized in organic synthesis and pharmaceutical research.[1] Its high reactivity makes it a valuable tool for introducing propyl groups into molecules. However, this reactivity also presents significant health and safety risks.[2] Propyl methanesulfonate is classified as harmful if swallowed, a skin and eye irritant, and is suspected of causing genetic defects and cancer.[3] This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

-

H315: Causes skin irritation[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

-

H340: May cause genetic defects[3]

-

H351: Suspected of causing cancer[3]

As a suspected mutagen and carcinogen, all contact with this compound should be minimized.[3][7]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₀O₃S | [2][3][5] |

| Molecular Weight | 138.19 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 110 °C at 20 mmHg | [4][8] |

| Flash Point | 92.4 °C | [4] |

| Density (estimate) | 1.132 g/cm³ | [4] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | [4] |

| Solubility | Soluble in water and various organic solvents. | [2] |

| Refractive Index | 1.4200 to 1.4250 | [4] |

Safe Handling and Storage

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Specification | Reference(s) |

| Eye Protection | Chemical safety goggles or a face shield. | [9][10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use. | [9][10] |

| Body Protection | A lab coat, chemical-resistant apron, and closed-toe shoes. | [9][11] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used. | [9][11] |

Engineering Controls

-

Chemical Fume Hood: All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[7][9]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not inhale vapors or mists.[7]

-

Use the smallest quantity of the chemical necessary for the experiment.

-

Prepare a designated work area for handling this compound.

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed, properly labeled container.[4][9]

-

Keep in a cool, dry, and well-ventilated area away from direct sunlight.[4][9]

-

Store away from incompatible materials such as strong oxidizing agents.[1][4]

-

Recommended storage temperature is 4°C for better stability.[4]

Experimental Protocols

Decontamination and Neutralization Protocol

Alkylating agents like this compound can be neutralized with a solution of sodium thiosulfate (B1220275). This protocol is based on procedures for similar alkylating agents.

Materials:

-

1 M Sodium thiosulfate (Na₂S₂O₃) solution

-

Personal Protective Equipment (as specified in section 4.1)

-

Appropriate waste containers

Procedure for Equipment and Glassware Decontamination:

-

Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.

-

Neutralization: Immerse the rinsed items in a 1 M sodium thiosulfate solution for at least one hour. For larger equipment, thoroughly wipe all surfaces with a cloth saturated in the sodium thiosulfate solution.

-

Washing: After neutralization, wash the equipment with soap and water.

-

Final Rinse: Rinse with deionized water.

Procedure for Liquid Waste Neutralization:

-

Preparation: In a designated chemical fume hood, place the liquid waste containing this compound in a suitable container.

-

Neutralization: Slowly add a 1 M sodium thiosulfate solution to the waste with stirring. A 10:1 ratio of neutralization solution to waste is recommended.

-

Reaction Time: Allow the mixture to react for at least 24 hours to ensure complete neutralization.

-

Disposal: Dispose of the neutralized waste in accordance with local, state, and federal regulations.

Spill and Emergency Procedures

Spill Response

Prompt and appropriate action is critical in the event of a spill.

For Small Spills (manageable by trained laboratory personnel):

-

Alert Personnel: Immediately alert others in the vicinity.[12]

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on appropriate PPE, including respiratory protection if necessary.[12]

-

Containment: Create a dike around the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[13]

-

Absorption: Cover the spill with the absorbent material, working from the outside in.[13]

-

Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.[13]

-

Decontamination: Decontaminate the spill area using a 1 M sodium thiosulfate solution, followed by a soap and water wash.[14]

-

Disposal: Dispose of all contaminated materials as hazardous waste.[5]

For Large Spills:

-

Evacuate: Evacuate the entire laboratory immediately.

-

Isolate: Close the doors to the affected area to contain the vapors.

-

Alert Emergency Services: Contact your institution's emergency response team and provide them with the details of the spill.

-

Do not attempt to clean up a large spill yourself.

First Aid Measures

Immediate first aid is crucial in case of exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][15][16]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][15]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][15]

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

-

Liquid Waste: Collect in a labeled, sealed, and compatible container. Neutralization with sodium thiosulfate as described in section 5.1 is recommended before disposal.

-

Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, paper towels) in a labeled, sealed plastic bag and place it in a designated hazardous waste container.[17]

-

Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal company, typically via incineration.[11] Always follow your institution's and local regulations for hazardous waste disposal.[5]

Toxicological Information

This compound is a suspected mutagen and carcinogen.[3] Its toxicity stems from its ability to act as an alkylating agent, transferring its propyl group to nucleophilic sites on biological macromolecules like DNA.

Acute Toxicity:

-

Oral: Harmful if swallowed. The ATEmix (Acute Toxicity Estimate mixture) for oral toxicity is 500 mg/kg.[4]

Carcinogenicity:

-

Suspected of causing cancer (GHS Category 2).[3] Studies on related alkyl methanesulfonates have shown evidence of carcinogenicity in animals.[18][19]

Mutagenicity:

Reproductive Toxicity:

-

Adverse reproductive effects have been reported in animals for related compounds.[7]

Medical Surveillance

Due to the genotoxic and carcinogenic potential of this compound, a medical surveillance program is recommended for all personnel who regularly work with this compound.[13][18] The program should be established in consultation with occupational health professionals and may include:

-

Baseline Medical Examination: To establish a baseline of health before beginning work with the substance.[13]

-

Periodic Health Monitoring: Regular check-ups to monitor for any health changes.[13]

-

Record Keeping: Maintaining detailed records of potential exposures.[13]

-

Reproductive Health Counseling: For personnel of reproductive age.[13]

Visualizations

Figure 1: Mechanism of this compound Induced Genotoxicity.

Figure 2: this compound Spill Response Workflow.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. CAS 1912-31-8: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H10O3S | CID 74705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1912-31-8(this compound) | Kuujia.com [kuujia.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | 1912-31-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. img.guidechem.com [img.guidechem.com]

- 8. This compound | 1912-31-8 [sigmaaldrich.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. jk-sci.com [jk-sci.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. ehs.utk.edu [ehs.utk.edu]

- 18. Alkyl methane sulfonate mutation of diploid human lymphoblasts and Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Propyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of propyl methanesulfonate (B1217627) as a versatile and reactive reagent in organic synthesis. Propyl methanesulfonate, a propyl ester of methanesulfonic acid, serves as an efficient propylating agent for a variety of nucleophiles, finding application in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). This document provides a detailed overview of its chemical properties, key applications in N-, O-, and S-propylation reactions, representative experimental protocols, and essential safety information.

Core Properties of this compound

This compound is a colorless to pale yellow liquid soluble in a range of organic solvents.[1] Its reactivity stems from the excellent leaving group ability of the methanesulfonate anion, facilitating nucleophilic substitution reactions.[1] Key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1912-31-8 | [1] |

| Molecular Formula | C₄H₁₀O₃S | [1] |

| Molecular Weight | 138.19 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 110 °C / 20 mmHg | [3] |

| Density | 1.132 g/cm³ (estimate) | [3] |

| Refractive Index | 1.4200 to 1.4250 | [3] |

| Solubility | Soluble in water and various organic solvents | [1] |

| SMILES | CCCOS(=O)(=O)C | [2] |

| InChI | InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | [2] |

| InChIKey | DKORSYDQYFVQNS-UHFFFAOYSA-N | [2] |

Applications in Organic Synthesis: Propylation Reactions

This compound is a potent electrophile used for the introduction of a propyl group onto various nucleophilic heteroatoms, primarily nitrogen, oxygen, and sulfur. These reactions typically proceed via an S(_N)2 mechanism.[3]

N-Propylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical compounds. This compound can be employed for the mono- or di-propylation of primary and secondary amines. The reaction is typically carried out in the presence of a base to neutralize the methanesulfonic acid byproduct. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

Table 2: Representative Yields for N-Alkylation of Amines (Analogous Reactions)

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference(s) |

| Aniline (B41778) | Methyl p-toluenesulfonate | K₂CO₃ | DMF | >95 (N-methylation) | [4] |

| Primary Amine | 2-Nitrobenzenesulfonyl chloride, then Alkyl Bromide | Et₃N | CH₂Cl₂ | High | [5] |

| 4-methyl-3-(propan-2-yl)aniline | Ethyl bromide | NaHCO₃ | [BMIM][BF₄] | Not specified | [6] |

O-Propylation of Alcohols and Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers.[1][7] In this reaction, an alkoxide or phenoxide nucleophile displaces a leaving group from an alkylating agent. This compound, with its excellent methanesulfonate leaving group, is a suitable reagent for this transformation. The reaction is typically performed by first deprotonating the alcohol or phenol (B47542) with a strong base, such as sodium hydride (NaH), to form the corresponding nucleophile, which then reacts with this compound.[8]

Table 3: Representative Yields for Williamson Ether Synthesis (Analogous Reactions)

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference(s) |

| p-Cresol | 1-Iodopropane | NaOH | Water | Not specified | [8] (procedure) |

| Cyclopentanol | n-Butyl bromide | NaH | THF | Good | [8] (example) |

| Phenol | Dimethyl ether | Phosphotungstic acid/γ-Al₂O₃ | - | 88.2 (selectivity) | [9] |

S-Propylation of Thiols

The formation of thioethers (sulfides) is another important transformation where this compound can be utilized. Thiolates, generated by the deprotonation of thiols with a suitable base, are excellent nucleophiles and readily react with this compound to form the corresponding propyl thioethers.[10]

Table 4: Representative Yields for S-Alkylation of Thiols (Analogous Reactions)

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference(s) |

| Thiophenol | Phenyl-1-hydroxy-phenethylsulfide | ZnCl₂ | - | Not specified | [11] |

| Thiol | Aldehyde/Carboxylic Acid | Sodium thiosulfate | DMF | Acceptable | [12] |

| Thiol | Alcohol | AlCl₃/ZnI₂ | - | Good | [13] |

Experimental Protocols

The following are detailed, representative methodologies for key propylation reactions. It is important to note that specific yields for these reactions using this compound were not available in the surveyed literature. The provided protocols are based on established procedures for similar alkylating agents and should be optimized for specific substrates.

General Procedure for N-Propylation of an Aniline Derivative

This protocol is adapted from general methods for the N-alkylation of anilines.[6]

Materials:

-

Aniline derivative (1.0 eq)

-

This compound (1.1 eq)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve the aniline derivative (1.0 eq) in a suitable solvent such as DCM or DMF.

-

Add a base, such as potassium carbonate or triethylamine (B128534) (1.5 eq), to the solution.

-

Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with the organic solvent (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to obtain the desired N-propylated aniline.

General Procedure for O-Propylation of a Phenol (Williamson Ether Synthesis)

This protocol is based on the classical Williamson ether synthesis.[3][14]

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol derivative (1.0 eq) and anhydrous THF or DMF.

-

Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

-

Cool the reaction mixture again in an ice bath and add this compound (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the propyl ether.

General Procedure for S-Propylation of a Thiol

This protocol is based on general methods for the synthesis of thioethers.[10]

Materials:

-

Thiol derivative (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq) or Sodium hydroxide (B78521) (NaOH, 1.2 eq)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask, dissolve the thiol derivative (1.0 eq) in DMF or acetonitrile.

-

Add the base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired propyl thioether.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the propylation reactions discussed.

Caption: General workflow for the N-propylation of amines.

Caption: Workflow for O-propylation via Williamson ether synthesis.

Caption: General workflow for the S-propylation of thiols.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation.[1] It is also suspected of causing genetic defects and cancer.[2]

Table 5: GHS Hazard Statements for this compound

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [2] |

| H315 | Causes skin irritation | [2] |

| H318 | Causes serious eye damage | [2] |

| H335 | May cause respiratory irritation | [2] |

| H340 | May cause genetic defects | [2] |

| H351 | Suspected of causing cancer | [2] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable reagent for the introduction of propyl groups in a variety of organic transformations. Its high reactivity, driven by the excellent leaving group ability of the methanesulfonate anion, makes it an effective alternative to propyl halides in N-, O-, and S-propylation reactions. While specific, quantitative yield data for many of its direct applications are not extensively reported in readily accessible literature, the general principles of its reactivity are well-understood and align with those of other alkyl sulfonates. By following the representative protocols and safety guidelines outlined in this guide, researchers can effectively and safely utilize this compound in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development. Further research into the specific applications and optimization of reaction conditions for this compound will undoubtedly expand its utility in modern organic synthesis.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H10O3S | CID 74705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. byjus.com [byjus.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 11. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

Understanding the Electrophilicity of Propyl Methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl methanesulfonate (B1217627) (PMS) is a significant alkylating agent utilized in organic synthesis and pharmaceutical development. Its reactivity, governed by its electrophilic character, is of paramount importance for predicting reaction outcomes, optimizing synthetic routes, and understanding potential toxicological profiles. This in-depth technical guide provides a comprehensive analysis of the core principles underlying the electrophilicity of propyl methanesulfonate. It covers theoretical frameworks for quantifying electrophilicity, detailed experimental protocols for its assessment, and computational insights into its molecular properties. By synthesizing available data and established methodologies, this guide serves as a critical resource for professionals working with this versatile reagent.

Introduction to Electrophilicity

Electrophilicity, in a chemical context, describes the ability of a molecule or ion (an electrophile) to attract electrons. It is a fundamental concept in predicting the feasibility and rate of reactions with nucleophiles, which are electron-rich species. This compound's utility as a propylating agent stems from the electrophilic nature of the carbon atom attached to the methanesulfonate group. The highly electronegative oxygen atoms in the methanesulfonate moiety create a strong dipole, rendering the adjacent carbon atom electron-deficient and susceptible to nucleophilic attack.

Theoretical Frameworks for Quantifying Electrophilicity

While qualitatively understood, the quantitative assessment of electrophilicity is crucial for comparative studies and predictive modeling. Two primary empirical scales are widely used in physical organic chemistry: the Swain-Scott equation and Mayr's electrophilicity scale.

The Swain-Scott Equation

The Swain-Scott equation is a linear free-energy relationship that correlates the rate of a nucleophilic substitution reaction to the nucleophilicity of the nucleophile and the sensitivity of the substrate to nucleophilic attack. The equation is expressed as:

log(k/k₀) = s * n

where:

-

k is the rate constant for the reaction with a given nucleophile.

-

k₀ is the rate constant for the reaction with a reference nucleophile (typically water).

-

n is the nucleophilicity parameter, which is characteristic of the nucleophile.

-

s is the substrate parameter, which quantifies the electrophilicity of the substrate. A higher 's' value indicates a greater sensitivity to the nucleophile's strength, signifying higher electrophilicity.

Mayr's Electrophilicity Scale

Herbert Mayr and his group developed a more general scale of electrophilicity that is not limited to a specific reaction type. The Mayr equation is given by:

log(k) = s(N + E)

where:

-

k is the rate constant of the reaction.

-

s is a nucleophile-specific parameter.

-

N is the nucleophilicity parameter of the nucleophile.

-

E is the electrophilicity parameter of the electrophile.

The 'E' parameter provides a quantitative measure of the intrinsic electrophilic character of a compound. As with the Swain-Scott parameters, a specific 'E' value for this compound is not prominently documented. However, the principles of the Mayr scale can be applied to qualitatively and comparatively assess its reactivity. The determination of the 'E' parameter involves measuring the rates of reaction with a series of calibrated nucleophiles[2][3][4].

Quantitative Data Summary

To provide a clear comparison of the reactivity of this compound with related compounds, the following tables summarize available kinetic and computational data.

Table 1: Swain-Scott Substrate Parameters (s) for Alkyl Methanesulfonates

| Alkyl Methanesulfonate | Swain-Scott 's' Parameter | Reference |

| Methyl Methanesulfonate (MMS) | 0.83 | [1] |

| Ethyl Methanesulfonate (EMS) | 0.67 | [1] |

| This compound (PMS) | Not available | - |

Note: The decreasing 's' value from MMS to EMS suggests that the 's' value for PMS would be expected to be slightly lower than that of EMS.

Table 2: Hydrolysis Rate Constants of Alkyl Methanesulfonates

| Alkyl Methanesulfonate | Hydrolysis Rate Constant (k) at 25°C | Reference |

| Ethyl Methanesulfonate (EMS) in water | 2.35 x 10⁻⁴ min⁻¹ | [5] |

| This compound (PMS) | Not readily available | - |